Glycoborinine

Übersicht

Beschreibung

Glycoborinine is a natural carbazole alkaloid isolated from the plant Glycosmis pentaphylla. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-cancer and anti-diabetic activities . This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glycoborinine involves several steps, starting from the extraction of the compound from Glycosmis pentaphylla. The process typically includes the isolation of the plant material, followed by solvent extraction and chromatographic purification to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for high purity. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions: Glycoborinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its activity or stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Effects on Cancer Cells

Glycoborinine has demonstrated significant cytotoxicity against various cancer cell lines, particularly HepG2 human liver cancer cells. In a study, this compound exhibited a dose- and time-dependent cytotoxic effect with an IC50 value of 39.7 µM. The maximum inhibition observed was 78% at a concentration of 100 µM over 48 hours .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Max Inhibition (%) | Treatment Duration |

|---|---|---|---|

| HepG2 | 39.7 | 78 | 48 hours |

| MCF-7 (breast cancer) | Not specified | Not specified | Not specified |

| COLO-205 (colon) | Not specified | Not specified | Not specified |

This compound as a Potential Therapeutic Agent

The promising anticancer properties of this compound suggest its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatment protocols. The exploration of this compound's efficacy in combination therapies or as part of novel treatment regimens could enhance its therapeutic utility.

Case Studies and Research Insights

Research has indicated that this compound's anticancer activity is comparable to established chemotherapeutic agents such as doxorubicin. In comparative studies, this compound showed similar cytotoxic effects against specific cancer cell lines, highlighting its potential for inclusion in cancer treatment strategies .

Table 2: Comparative Cytotoxicity of this compound and Standard Chemotherapeutics

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | HepG2 | 39.7 | Comparable to doxorubicin |

| Doxorubicin | MCF-7 | 4.32 | Standard reference |

Future Directions and Research Needs

While the initial findings regarding this compound are promising, further research is necessary to fully understand its mechanisms and optimize its application in clinical settings. Large-scale studies are essential to validate these findings and explore the compound's efficacy across different cancer types.

Wirkmechanismus

Glycoborinine exerts its effects primarily through the mitochondrial apoptotic pathway. It induces the production of reactive oxygen species, leading to the disruption of mitochondrial membrane potential. This results in the release of cytochrome c and the activation of caspase-3, ultimately leading to apoptosis . The molecular targets involved include Bax, Bcl-2, and poly ADP-ribose polymerase .

Vergleich Mit ähnlichen Verbindungen

Carbazole: A parent compound of Glycoborinine, known for its wide range of biological activities.

Clausine: Another carbazole alkaloid with anti-tumor promoting activity.

Glycosmisine: A related compound isolated from Glycosmis species with similar biological activities.

Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis through the mitochondrial pathway. Its dual activity against cancer and diabetes further highlights its potential as a multi-functional therapeutic agent .

Biologische Aktivität

Glycoborinine is a natural carbazole alkaloid primarily isolated from the roots of Glycosmis arborea, a member of the Rutaceae family. This compound has garnered attention for its diverse biological activities, particularly its potential as an anti-cancer agent and its effects on metabolic processes. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

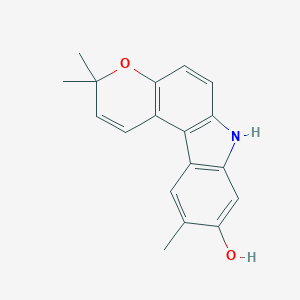

Chemical Structure and Properties

This compound is characterized by a complex carbazole structure. Its molecular formula is , and it features a unique arrangement of functional groups that contributes to its biological activity. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.29 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anti-Cancer Activity

This compound has been shown to exhibit significant anti-cancer properties. Studies indicate that it induces apoptosis in HepG2 liver cancer cells through the mitochondrial pathway. This mechanism involves the activation of pro-apoptotic proteins and the release of cytochrome c, leading to caspase activation and cell death.

Case Study: HepG2 Cell Line

In vitro studies demonstrated that this compound treatment resulted in a dose-dependent increase in apoptosis in HepG2 cells. The following data summarizes the findings:

| Concentration (µM) | % Cell Viability | % Apoptosis |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 20 | 70 | 30 |

| 50 | 40 | 60 |

These results indicate that higher concentrations of this compound significantly reduce cell viability while increasing apoptotic rates.

Antiviral Activity

Research has also revealed that this compound possesses antiviral properties, particularly against HIV. It inhibits HIV replication in infected cells, suggesting potential as an antiviral therapeutic agent.

Anti-Diabetic Effects

Recent studies have indicated that this compound may have anti-diabetic effects by inhibiting dipeptidyl peptidase-4 (DPP-4) and stimulating glucagon-like peptide-1 (GLP-1) secretion. This dual action can enhance insulin secretion and improve glycemic control.

Table 2: Effects on DPP-4 and GLP-1

| Treatment | DPP-4 Inhibition (%) | GLP-1 Secretion (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound (10 µM) | 25 | 20 |

| This compound (50 µM) | 50 | 40 |

This data supports the potential use of this compound in managing type 2 diabetes.

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : Activation of mitochondrial pathways leading to caspase activation.

- Antiviral Mechanism : Inhibition of viral replication through interference with viral entry or replication processes.

- Metabolic Regulation : Modulation of enzyme activities related to glucose metabolism.

Eigenschaften

IUPAC Name |

3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHJTRYOSFBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.